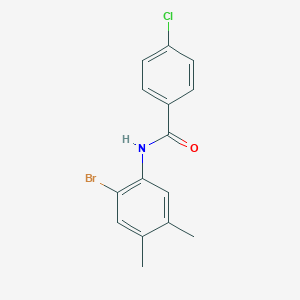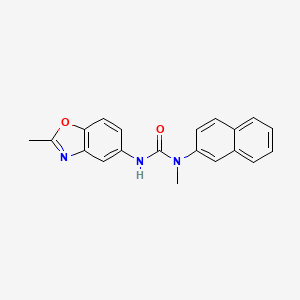
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy metabolism and maintaining cellular homeostasis. A-769662 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation and phosphorylation of its downstream targets. This activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and cellular homeostasis.
Biochemical and Physiological Effects
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and anti-apoptotic effects, leading to improved cell survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, including its short half-life and potential off-target effects.
Orientations Futures
There are several future directions for research on N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurodegenerative disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide on cellular metabolism and signaling pathways.
Méthodes De Synthèse
The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide involves several steps, including the condensation of 2-aminobenzoic acid with 2-bromoacetophenone, followed by the reaction with sodium azide to form the tetrazole ring. The resulting compound is then coupled with 4-bromobiphenylcarboxylic acid using a Suzuki coupling reaction to obtain N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disorders, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(2-methyltetrazol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-20-18-15(17-19-20)16-14(21)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYZBCWLSIWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)